molecular formula C22H32ClNO2 B12787559 Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride CAS No. 84541-77-5

Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(3-phenylpropyl)amino)ethoxy)-, hydrochloride

Katalognummer: B12787559
CAS-Nummer: 84541-77-5
Molekulargewicht: 377.9 g/mol
InChI-Schlüssel: GPOARTBMNKJPQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

COR 28 23 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of COR 28 23 typically involves a series of well-defined chemical reactions. The primary synthetic route includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of COR 28 23 is scaled up using large reactors and continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of raw materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

COR 28 23 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The opposite of oxidation, where the compound gains electrons or hydrogen.

    Substitution: A reaction where one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

COR 28 23 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which COR 28 23 exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It influences various biochemical pathways, leading to changes in cellular functions and processes.

Eigenschaften

CAS-Nummer

84541-77-5

Molekularformel

C22H32ClNO2

Molekulargewicht

377.9 g/mol

IUPAC-Name

2-methyl-4-[2-[methyl(3-phenylpropyl)amino]ethoxy]-5-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C22H31NO2.ClH/c1-17(2)20-16-21(24)18(3)15-22(20)25-14-13-23(4)12-8-11-19-9-6-5-7-10-19;/h5-7,9-10,15-17,24H,8,11-14H2,1-4H3;1H

InChI-Schlüssel

GPOARTBMNKJPQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCCC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.